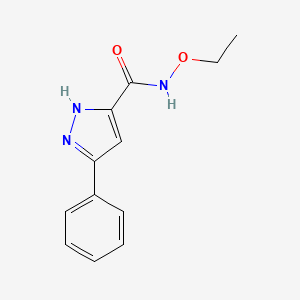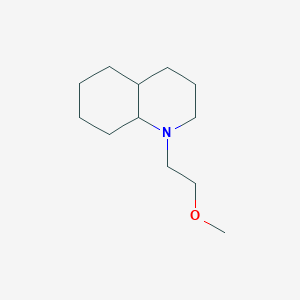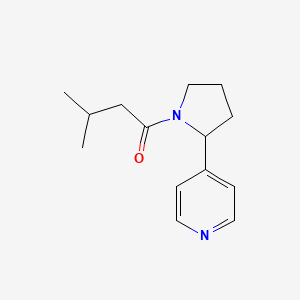![molecular formula C12H19N3O B7516816 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide, also known as CPPene, is a synthetic compound that has been extensively studied in the field of neuroscience. CPPene is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which is involved in many cellular processes, including neuronal signaling and synaptic plasticity.
Mécanisme D'action
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide is a potent and selective inhibitor of PKC, which is involved in many cellular processes, including neuronal signaling and synaptic plasticity. PKC is activated by various stimuli, including neurotransmitters, growth factors, and hormones, and its dysregulation has been implicated in various neurological disorders. By inhibiting PKC, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide can modulate neuronal signaling and synaptic plasticity, leading to improved cognitive function and reduced symptoms in animal models of neurological disorders.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce symptoms of neurological disorders, and modulate neuronal signaling and synaptic plasticity. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide is its potent and selective inhibition of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide is its low solubility in water, which can make it difficult to administer in lab experiments. Additionally, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are many future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide. One direction is to further study its effects on neuronal signaling and synaptic plasticity, as well as its potential therapeutic applications for neurological disorders. Another direction is to study its safety and efficacy in humans, as well as its potential side effects. Additionally, further research could be done to improve the solubility and administration of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide in lab experiments.
Méthodes De Synthèse
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylpyrazole with methyl iodide to form 1-methyl-4-methylpyrazolium iodide. This compound is then reacted with cyclopentanone to form 1-methyl-4-(cyclopent-2-en-1-yl)methylpyrazole. Finally, this compound is reacted with N-methylisatoic anhydride to form N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide.
Applications De Recherche Scientifique
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has been extensively studied in the field of neuroscience due to its ability to inhibit PKC. PKC is involved in many cellular processes, including neuronal signaling and synaptic plasticity, and its dysregulation has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has been shown to improve cognitive function and reduce symptoms in animal models of these disorders, making it a promising candidate for further research.
Propriétés
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14(8-10-7-13-15(2)9-10)12(16)11-5-3-4-6-11/h7,9,11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQPTXAFBIGZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

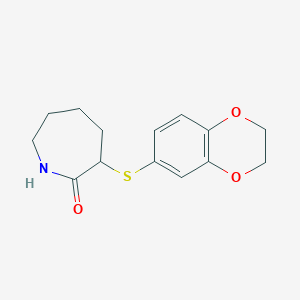
![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)

![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)
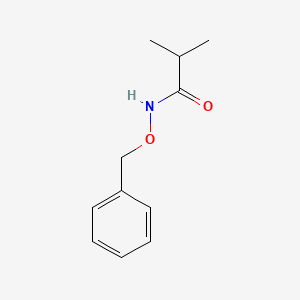
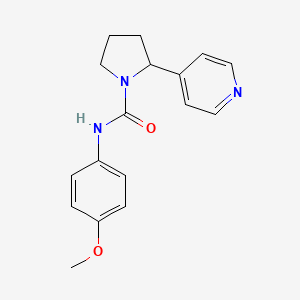
![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)
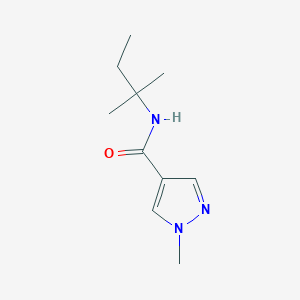
![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516787.png)
